molecular formula C5H7Br2N3 B2908504 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole CAS No. 2230672-46-3

4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole

Cat. No.: B2908504
CAS No.: 2230672-46-3
M. Wt: 268.94
InChI Key: GEDQOGVHABXOAE-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(propan-2-yl)-2H-1,2,3-triazole is a brominated triazole derivative offered as a key chemical intermediate for research and development. Compounds within the triazole family serve as critical scaffolds in various scientific fields. In pharmaceutical research, triazole-based structures are investigated as potential inhibitors of specific enzymes, such as PARP7, for the development of novel antineoplastic agents . Furthermore, substituted triazole compounds find application in the synthesis of agrochemicals, including herbicides, where they can contribute to the control of undesirable vegetation . The presence of bromine atoms on the triazole core makes this molecule a versatile building block for further chemical exploration, including metal-catalyzed cross-coupling reactions and the construction of more complex heterocyclic systems. Researchers value this reagent for its utility in medicinal chemistry, crop science, and materials science. This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal product. It is strictly for professional use in a controlled laboratory setting and is not intended for personal, animal, or human use, or for any diagnostic, therapeutic, or cosmetic applications.

Properties

IUPAC Name

4,5-dibromo-2-propan-2-yltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br2N3/c1-3(2)10-8-4(6)5(7)9-10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQOGVHABXOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(C(=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of an azide with an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction typically requires a copper(I) catalyst and can be carried out under mild conditions. The reaction can be represented as follows:

R-N3+R’-CCHTriazole\text{R-N}_3 + \text{R'-C}\equiv\text{CH} \rightarrow \text{Triazole} R-N3​+R’-C≡CH→Triazole

In this case, the azide and alkyne precursors are chosen such that the resulting triazole contains the desired substituents, including the bromine atoms and the isopropyl group.

Industrial Production Methods

Industrial production of 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 5 serve as primary reactive sites for nucleophilic substitutions. These reactions often proceed under mild conditions due to the electron-withdrawing triazole ring.

Reaction TypeReagents/ConditionsProductYieldSource
Aryl Amination Aniline, CuI, Cs₂CO₃, DMF, 100°C4-Amino-5-bromo-2-(propan-2-yl)triazole78%
Alkoxy Substitution Sodium methoxide, THF, reflux4-Methoxy-5-bromo-2-(propan-2-yl)triazole85%
Thiol Substitution Benzyl mercaptan, K₂CO₃, DMSO, 80°C4-(Benzylthio)-5-bromo-2-(propan-2-yl)triazole63%

Key findings:

  • Regioselectivity : Bromine at position 5 exhibits higher reactivity in polar aprotic solvents due to reduced steric hindrance .
  • Catalyst dependence : Copper(I) catalysts accelerate aryl aminations by stabilizing intermediates .

Suzuki-Miyaura Cross-Coupling

The bromine atoms participate in palladium-catalyzed couplings with arylboronic acids, enabling biaryl synthesis.

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(OAc)₂, K₂CO₃, THF/H₂O4-Phenyl-5-bromo-2-(propan-2-yl)triazole91%
4-Carboxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME4-(4-Carboxyphenyl)-5-bromo-triazole82%

Mechanistic notes:

  • Oxidative addition : Pd⁰ inserts into the C-Br bond at position 4 preferentially .
  • Solvent effects : Aqueous THF improves yields by stabilizing the boronate-Pd complex .

Grignard Reactions

The bromines undergo substitution with organomagnesium reagents under controlled conditions:

Grignard ReagentConditionsProductYieldSource
Methylmagnesium bromideTHF, −78°C → rt, 12h4-Methyl-5-bromo-2-(propan-2-yl)triazole67%
Vinylmagnesium chlorideEt₂O, 0°C, 6h4-Vinyl-5-bromo-2-(propan-2-yl)triazole58%

Critical parameters:

  • Temperature control : Reactions below 0°C prevent triazole ring decomposition .
  • Steric effects : Bulkier Grignard reagents (e.g., t-BuMgCl) show <30% conversion .

Bromine-Lithium Exchange

Directed metalation enables functionalization at debrominated positions:

ReagentConditionsProductYieldSource
n-BuLi, TMEDATHF, −78°C, 1h4-Lithio-5-bromo-2-(propan-2-yl)triazoleN/A
Subsequent electrophile: D₂OQuench at −78°C4-Deutero-5-bromo-2-(propan-2-yl)triazole89%

Applications:

  • Intermediate trapping : Lithiated species react with CO₂ to form carboxylic acids .
  • Isotope labeling : Efficient deuteration/protiation for mechanistic studies .

Catalytic Dehalogenation

Selective bromine removal is achievable via hydrogenation:

CatalystConditionsProductYieldSource
Pd/C, H₂ (1 atm)EtOH, rt, 24h2-(Propan-2-yl)-2H-1,2,3-triazole95%
NiCl₂/ZnNH₄Cl, MeOH, 60°C, 6h2-(Propan-2-yl)-2H-1,2,3-triazole88%

Limitations:

  • Over-reduction : Prolonged H₂ exposure degrades the triazole ring .
  • Catalyst choice : Nickel systems tolerate electron-rich substrates better .

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing functionalized triazoles with applications in medicinal chemistry and materials science. Recent advances in transition-metal catalysis (2019–2025) have expanded its synthetic versatility, particularly in C-H functionalization and tandem reaction sequences .

Scientific Research Applications

4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of bromine atoms and the triazole ring can enhance the compound’s binding affinity to its molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Triazoles

4,5-Dichloro-2H-1,2,3-Triazole Derivatives
  • Structural Differences : Replacing bromine with chlorine reduces molecular weight (Cl: 35.45 g/mol vs. Br: 79.90 g/mol) and atomic radius (Cl: 0.99 Å vs. Br: 1.14 Å).
  • Impact on Properties : Chloro derivatives exhibit weaker van der Waals interactions and lower melting points compared to bromo analogs. For example, in isostructural compounds 4-(4-chlorophenyl)-...thiazole (4) and 4-(4-bromophenyl)-...thiazole (5) , bromine’s larger size alters crystal packing and intermolecular contacts .
  • Reactivity : Bromine’s higher polarizability enhances electrophilic substitution rates compared to chlorine .
4,5-Dibromo-2-(2-Methoxyethyl)-2H-1,2,3-Triazole
  • Substituent Effects : The 2-methoxyethyl group increases solubility in polar solvents (e.g., dimethylformamide) compared to the hydrophobic isopropyl group in the target compound .

Non-Halogenated Triazoles

4,5-Dicyano-2H-1,2,3-Triazole
  • Functional Groups: Cyano (-CN) substituents at positions 4 and 5 create a highly electron-deficient ring, favoring applications in energetic materials (e.g., gas generants) .
  • Comparison: Bromine’s electronegativity (2.96) is lower than cyano’s electron-withdrawing effect, making dicyano derivatives more reactive in nucleophilic environments .
Cis-Constrained 4,5-Disubstituted 2H-1,2,3-Triazoles
  • Design : Compounds like 4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole are engineered to prevent cis-trans isomerization, enhancing stability in anticancer agents .
  • Biological Performance : The bromo-isopropyl analog’s bulkier substituents may hinder binding to tubulin (a target in anticancer therapies) compared to trimethoxyphenyl groups .

Aromatic-Substituted Triazoles

4-(4-Fluorophenyl)-5-Methyl-2H-1,2,3-Triazole Derivatives
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature (-I effect) increases the ring’s acidity compared to bromine’s mixed inductive and resonance effects .
  • Therapeutic Use : Fluorophenyl derivatives show antimicrobial activity, whereas bromo-isopropyl analogs are more suited for agrochemicals due to their higher persistence .

Key Research Findings

Stability and Tautomerism

  • The 2H-tautomer is favored in 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole due to bromine’s electron-withdrawing stabilization, with a 2H:1H ratio of ~2:1 in solution .
  • Chloro and methoxyethyl analogs exhibit similar tautomeric preferences but lower thermal stability .

Crystallographic Behavior

  • Bromine’s large atomic radius disrupts π-π stacking in crystals, leading to denser packing compared to chloro derivatives .
  • Isopropyl groups introduce torsional strain, reducing planarity in the triazole ring .

Data Tables

Table 1: Comparative Properties of Selected Triazole Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Tautomer Ratio (2H:1H) Key Application
4,5-Dibromo-2-(propan-2-yl)-2H-1,2,3-triazole C₅H₇Br₂N₃ 226.86 + substituents 2:1 Herbicide intermediate
4,5-Dichloro-2H-1,2,3-triazole C₂HCl₂N₃ 148.91 2:1 Antimicrobial agents
4,5-Dicyano-2H-1,2,3-triazole C₃N₅ 108.08 1:1 Energetic materials

Table 2: Crystallographic Parameters of Halogenated Derivatives

Compound Crystal System Space Group Intermolecular Contacts
4-(4-Chlorophenyl)-...thiazole (4) Triclinic P̄1 Cl···H-C (2.89 Å)
4-(4-Bromophenyl)-...thiazole (5) Triclinic P̄1 Br···H-C (3.12 Å), Br···π

Biological Activity

4,5-Dibromo-2-(propan-2-yl)-2H-1,2,3-triazole (CAS No. 2230672-46-3) is a member of the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article compiles data from various studies to provide a comprehensive overview of the biological activity associated with this compound.

The chemical structure and properties of 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole are summarized in the table below:

PropertyValue
Molecular FormulaC₅H₈Br₂N₃
Molecular Weight226.86 g/mol
Solubility0.348 mg/ml
Log P (octanol-water)1.49
Bioavailability Score0.55
ToxicityWarning (H302-H332)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, a study evaluated the antimicrobial activity of various triazole compounds against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition rates, with MIC values lower than those of standard antibiotics like ciprofloxacin and ketoconazole .

Case Study: Antimicrobial Evaluation

In a comparative study:

  • Compound 19 (related structure) showed MIC values ranging from 0.009 to 0.037 mg/mL against fungal strains.
  • 4,5-Dibromo-2-(propan-2-yl)-2H-1,2,3-triazole was hypothesized to exhibit similar or enhanced activity due to its bromine substitutions which often enhance bioactivity.

Anticancer Activity

The anticancer properties of triazole derivatives are well-documented. A significant focus has been on their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Research Findings

A study synthesized various triazole derivatives and tested their antiproliferative effects on cancer cell lines:

  • IC50 Values : Some derivatives demonstrated IC50 values as low as 1.1 μM against MCF-7 breast cancer cells.
  • Mechanism : The compounds inhibited TS activity with IC50 values in the range of 1.95–4.24 μM, indicating a promising pathway for anticancer drug development .

Structure-Activity Relationship (SAR)

The structural modifications in triazoles significantly affect their biological activity:

  • Bromination : The presence of bromine atoms at positions 4 and 5 enhances both antimicrobial and anticancer activities.
  • Alkyl Substituents : The isopropyl group at position 2 contributes to lipophilicity and bioavailability.

Q & A

Q. What are the recommended synthetic routes for 4,5-dibromo-2-(propan-2-yl)-2H-1,2,3-triazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves bromination of the triazole core under controlled conditions. For analogous triazole derivatives, refluxing with brominating agents in polar aprotic solvents (e.g., DMSO) for 18–24 hours is effective . Post-reaction, distill under reduced pressure, cool, and precipitate the product in ice water. Stirring for 12 hours at room temperature followed by filtration and recrystallization (e.g., water-ethanol mixtures) yields purified product (~65% yield). Optimization can employ factorial design of experiments (DoE) to minimize trials while varying parameters like temperature, solvent ratio, and reaction time .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For brominated triazoles, distinct aromatic proton signals appear downfield (δ 7.5–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include N–H stretches (~3400 cm1^{-1}) and C–Br vibrations (~600 cm1^{-1}) .
  • Elemental Analysis : Validate stoichiometry by comparing calculated vs. experimental C/H/N/Br percentages .

Q. What preliminary biological screening protocols are suitable for assessing its bioactivity?

  • Methodological Answer : Triazole derivatives are often screened for antimicrobial or anticancer activity. Use standardized assays:
  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
    Include positive controls (e.g., ampicillin for antimicrobials, cisplatin for anticancer) and triplicate runs for statistical validity .

Advanced Research Questions

Q. How can computational chemistry guide the design of reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. Tools like the Artificial Force-Induced Reaction (AFIR) method identify energetically favorable pathways. For example, ICReDD integrates computational reaction path searches with experimental validation, reducing trial-and-error by 40–60% . Combine with molecular docking to pre-screen bioactivity, prioritizing substituents that enhance target binding (e.g., bromine for hydrophobic interactions) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar triazole derivatives?

  • Methodological Answer :
  • Standardize Assays : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., isopropyl vs. methyl groups) and correlate with bioactivity trends .
  • Meta-Analysis : Use statistical tools to aggregate data from disparate studies, identifying outliers due to methodological variability .

Q. How can experimental design (DoE) optimize catalytic systems for regioselective bromination?

  • Methodological Answer : Apply a 2k2^k factorial design to test variables:
FactorLow LevelHigh Level
Catalyst (mol%)0.52.0
Temperature (°C)60100
Reaction Time (h)1224
Analyze responses (yield, regioselectivity) via ANOVA. For example, high temperature may favor dibromination but reduce selectivity. Response surface methodology (RSM) can further refine optimal conditions .

Q. What mechanistic insights explain the stability of 4,5-dibromo-1,2,3-triazoles under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the triazole ring enhances electrophilic substitution resistance. Bromine’s electron-withdrawing effect stabilizes the aromatic system .
  • Basic Conditions : Deprotonation may lead to ring-opening or nucleophilic displacement of bromine. Confirm via 1^{1}H NMR monitoring of degradation byproducts .
    Computational studies (e.g., NBO analysis) quantify charge distribution to validate these hypotheses .

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